1-amino-2-methylcyclopentane-1-carbonitrile
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Overview
Description
1-Amino-2-methylcyclopentane-1-carbonitrile is an organic compound with the molecular formula C₇H₁₂N₂ It is a derivative of cyclopentane, featuring an amino group and a nitrile group attached to the cyclopentane ring
Preparation Methods
The synthesis of 1-amino-2-methylcyclopentane-1-carbonitrile can be achieved through several routes. One common method involves the reaction of 2-methylcyclopentanone with hydroxylamine to form the corresponding oxime, which is then dehydrated to yield the nitrile. The nitrile is subsequently reduced to the amine using hydrogenation or other reducing agents.
Synthetic Route:
Formation of Oxime: 2-methylcyclopentanone + hydroxylamine → 2-methylcyclopentanone oxime
Dehydration: 2-methylcyclopentanone oxime → 2-methylcyclopentane-1-carbonitrile
Reduction: 2-methylcyclopentane-1-carbonitrile + reducing agent → this compound
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Amino-2-methylcyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
1-Amino-2-methylcyclopentane-1-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-amino-2-methylcyclopentane-1-carbonitrile depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In pharmaceuticals, its mechanism would involve interaction with biological targets, potentially affecting specific pathways or enzymes.
Comparison with Similar Compounds
1-Amino-2-methylcyclopentane-1-carbonitrile can be compared with other similar compounds such as:
- 1-Amino-2-methylcyclopentane-1-carboxylic acid
- 1-Amino-2-methylcyclopentane-1-methanol
- 2-Amino-1-cyclopentene-1-carbonitrile
Uniqueness:
- The presence of both an amino group and a nitrile group on the cyclopentane ring makes it a versatile intermediate.
- Its structure allows for diverse chemical modifications, making it valuable in various synthetic applications.
Properties
CAS No. |
177938-99-7 |
---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.2 |
Purity |
90 |
Origin of Product |
United States |
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